Methyl 3-amino-2-(2-chlorophenyl)propanoate
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Overview
Description
Methyl 3-amino-2-(2-chlorophenyl)propanoate: is an organic compound with the molecular formula C10H12ClNO2 . It is a derivative of propanoic acid and contains an amino group, a methyl ester group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(2-chlorophenyl)propanoate typically involves the reaction of 2-chlorobenzaldehyde with glycine methyl ester in the presence of a base. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-amino-2-(2-chlorophenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Ethyl 3-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
Comparison: Methyl 3-amino-2-(2-chlorophenyl)propanoate is unique due to the position of the amino and chlorophenyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Biological Activity
Methyl 3-amino-2-(2-chlorophenyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H12ClNO2 and a molecular weight of approximately 213.66 g/mol. The compound features a propanoate moiety with an amino group and a chlorophenyl substituent, which may contribute to its biological activity by interacting with various molecular targets in biological systems .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The amino group can form interactions with enzyme residues, while the chlorophenyl group may participate in π-π stacking interactions with aromatic residues in proteins .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, which could be linked to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
- Anticancer Potential : Research has highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may serve as a lead compound for further drug development .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound and its derivatives. For instance, a study reported that modifications of similar compounds resulted in significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The IC50 values for some derivatives were found to be as low as 0.12 mg/mL .
Compound | Cell Line | IC50 (mg/mL) |
---|---|---|
This compound | HCT-116 | 0.12 |
Methyl 3-amino-3-(4-chlorophenyl)propanoate | HeLa | 0.69 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated through various assays. The compound demonstrated promising results against several bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
- Antiproliferative Study : In vitro experiments conducted on HCT-116 cells showed that this compound significantly inhibited cell growth compared to control groups. The study utilized molecular docking techniques to predict binding affinities and elucidate possible interactions with target proteins involved in cell proliferation .
- Synthesis and Modification : Researchers synthesized various derivatives of this compound to enhance its biological activity. Structural modifications led to compounds with improved potency against cancer cells, demonstrating the importance of chemical structure in determining biological efficacy .
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl 3-amino-2-(2-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-5,8H,6,12H2,1H3 |
InChI Key |
JLYFVFOEDLOTCB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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